
Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate” is an organic compound containing a benzenesulfonamide group, a chloro group, and a methylpropanoate group. The benzenesulfonamide group consists of a benzene ring attached to a sulfonamide (-SO2NH2) group. The chloro group (-Cl) is a common functional group in organic chemistry, and the methylpropanoate group is an ester, which is often involved in condensation reactions .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the benzenesulfonamide group, the introduction of the chloro group, and the formation of the ester group. The exact synthesis pathway would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the central carbon atom. The presence of the benzene ring could introduce aromatic character into the molecule, and the polar nature of the sulfonamide and ester groups could influence its physical and chemical properties .Chemical Reactions Analysis
In terms of reactivity, the chloro group might be susceptible to nucleophilic substitution reactions, while the ester group could undergo hydrolysis, among other reactions. The benzenesulfonamide group might also participate in various reactions depending on the conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility might be affected by the polar sulfonamide and ester groups, while its melting and boiling points would depend on the size and shape of the molecule .Scientific Research Applications
Anticancer Activity
Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate and its derivatives have shown promising anticancer properties. Specifically, compounds 11–13, which contain both benzenesulfonamide and imidazole moieties, exhibit high cytotoxic effects in HeLa cancer cells (IC50: 6–7 μM). Importantly, these compounds demonstrate significantly lower cytotoxicity against non-tumor cells (HaCaT cells) (IC50: 18–20 μM). The mechanism of action involves apoptosis induction through caspase activation .
Metabolic Stability Assessment
In vitro metabolic stability experiments revealed that compounds 11–13 have half-lives (t1/2) ranging from 9.1 to 20.3 minutes. These compounds are susceptible to first-phase oxidation reactions in human liver microsomes. Hypothetically, they may be metabolized to sulfenic and subsequently sulfinic acids .
Synthetic Strategies
The synthesis of this compound involves the reaction of N-(benzenesulfonyl)cyanamide potassium salts with appropriate mercaptoheterocycles. This synthetic route provides access to a range of derivatives with potential applications .
Photocatalytic Benzoxazole Formation
While not directly related to this compound, eosin Y has been effectively used as a photocatalyst for the preparation of benzoxazole derivatives. The reaction between 2-aminophenol and aldehyde in methyl cyanide or DMSO solvent, using K2CO3 as a base and TBHP (tert-butyl-hydroperoxide) oxidant, can be exposed to radiation under argon with a blue LED (3 W) for efficient benzoxazole synthesis .
Mechanism of Action
Mode of Action
The mode of action of Methyl 3-benzenesulfonamido-2-chloro-2-methylpropanoate is currently unknown due to the lack of specific information . The compound’s interaction with its targets and the resulting changes would depend on the nature of these targets, which are yet to be identified.
Pharmacokinetics
. These properties would influence the bioavailability of the compound, determining how much of the administered dose reaches its targets.
Result of Action
. These effects would be a result of the compound’s interaction with its targets and its influence on biochemical pathways.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound . These factors could include the pH of the environment, the presence of other molecules, temperature, and more.
properties
IUPAC Name |
methyl 3-(benzenesulfonamido)-2-chloro-2-methylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-11(12,10(14)17-2)8-13-18(15,16)9-6-4-3-5-7-9/h3-7,13H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDKWKJCPCBZSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNS(=O)(=O)C1=CC=CC=C1)(C(=O)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

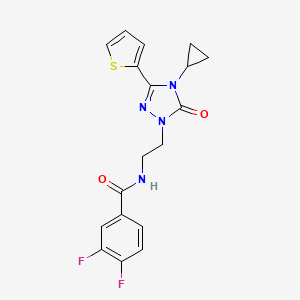
![5-oxo-N-[3-(trifluoromethyl)phenyl]prolinamide](/img/structure/B2481160.png)
![3-[(Benzenesulfonyl)methyl]benzoic acid](/img/structure/B2481161.png)
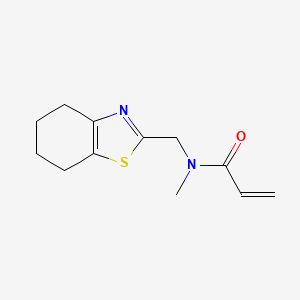
![7-(2-Ethoxyethyl)-3-methyl-8-[4-[(2-methylphenyl)methyl]piperazin-1-yl]purine-2,6-dione](/img/structure/B2481164.png)
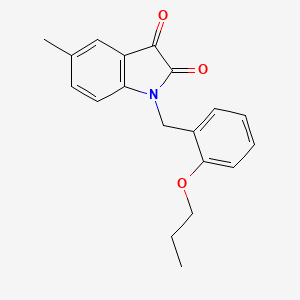

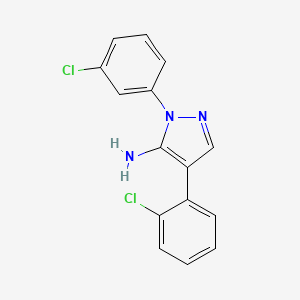

![2-(5-(3,4-dimethoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2481174.png)
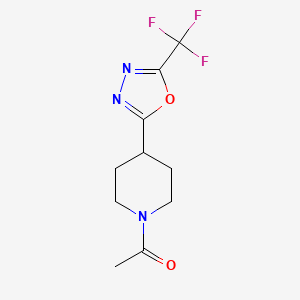
![1H-imidazo[4,5-g]quinoxaline-6,7-diol](/img/structure/B2481176.png)
![Methyl 1-ethyl-3-methyl-6-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylate](/img/structure/B2481177.png)
![ethyl 2-(7-butyl-3,9-dimethyl-6,8-dioxo-4H-purino[8,7-c][1,2,4]triazin-1-yl)acetate](/img/structure/B2481178.png)